2-Benzyl-5-bromoisoindoline

Overview

Description

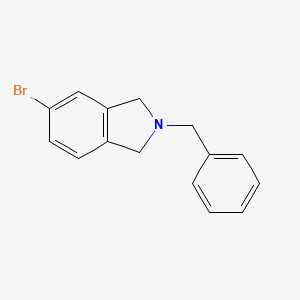

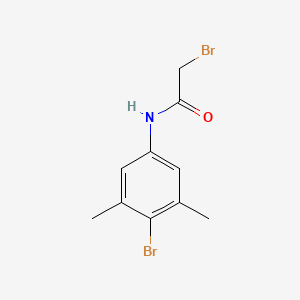

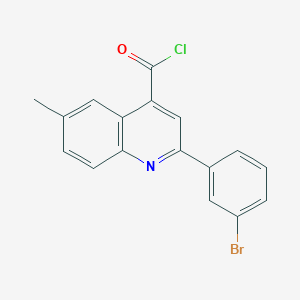

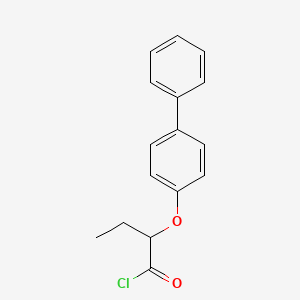

2-Benzyl-5-bromoisoindoline is a chemical compound with the molecular formula C15H14BrN . It is stored at room temperature and appears as a yellow to brown solid .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to an isoindoline ring at the 2-position, and a bromine atom attached at the 5-position . The InChI code for this compound is 1S/C15H14BrN/c16-15-7-6-13-10-17 (11-14 (13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 288.18 g/mol . It is a yellow to brown solid at room temperature . The compound’s InChI code is 1S/C15H14BrN/c16-15-7-6-13-10-17 (11-14 (13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 .Scientific Research Applications

Synthesis of Substituted Isoindolines

- Catalytic Synthesis : A study by Gogoi et al. (2014) described the synthesis of substituted 3-methyleneisoindolin-1-ones using a copper-catalyzed reaction, relevant for derivatives of 2-Benzyl-5-bromoisoindoline. This process involves decarboxylative cross-coupling followed by heteroannulation, highlighting its potential in creating complex organic structures (Gogoi et al., 2014).

Bromination Techniques

- Bromination Sensitivity : Brown and Gouliaev (2004) explored the bromination of benzazines and benzodiazines, which is relevant to the manipulation of this compound. Their study emphasizes the importance of brominating agents and conditions, crucial for the selective bromination of similar compounds (Brown & Gouliaev, 2004).

Polymerization and Derivative Synthesis

- Conversion to Organosodium Derivatives : Weiner and Zilkha (1977) demonstrated the transformation of N-Benzyl bromoindolines into organosodium derivatives for anionic polymerization, indicating a pathway for synthesizing indoline derivatives attached to polyethylene oxide. This process has implications for the synthesis of tryptamine and indole acetic acid derivatives from compounds like this compound (Weiner & Zilkha, 1977).

Catalyst-Free Synthetic Processes

- Catalyst-Free Synthesis of Derivatives : Xie et al. (2017) developed a catalyst-free method for synthesizing fused 1,2,3-triazole and isoindoline derivatives. Their approach uses benzyl bromides, including this compound derivatives, under mild conditions, demonstrating the versatility of these compounds in organic synthesis (Xie et al., 2017).

Preparation of Functionalised Nitroxides

- Synthesis of Tetraalkylisoindoline Nitroxides : Micallef et al. (1999) presented a method for preparing functionalized precursors to stable tetraalkylisoindoline nitroxides. They utilized this compound derivatives for oxidative debenzylation, leading to the production of unusual bromoamines and brominated aromatic compounds, useful in the synthesis of stable nitroxides (Micallef et al., 1999).

Ligands for σ Receptors

- Synthesis of Tetrahydroisoquinolinyl Benzamides : Xu, Lever, and Lever (2007) synthesized and evaluated 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, a potent σ2 receptor ligand. This compound is an example of the utility of benzyl bromides, closely related to this compound, in creating selective ligands for neurological receptors (Xu, Lever, & Lever, 2007).

Safety and Hazards

Properties

IUPAC Name |

2-benzyl-5-bromo-1,3-dihydroisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTQXTMEZOZGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697181 | |

| Record name | 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905274-85-3 | |

| Record name | 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one](/img/structure/B1372824.png)

![2-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372843.png)